

# Preparing a Stock Solution of [Met5]-Enkephalin, amide TFA: Application Notes and Protocols

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## Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

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## Introduction

[Met5]-Enkephalin, also known as Methionine-enkephalin or Opioid Growth Factor (OGF), is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met. It functions as an agonist for the  $\delta$  (delta) and  $\zeta$  (zeta) opioid receptors.[1][2] The trifluoroacetate (TFA) salt of the amidated form, **[Met5]-Enkephalin, amide TFA**, is a common formulation used in research. This peptide plays a crucial role in regulating cell proliferation, making it a significant molecule of interest in cancer research and drug development.[3][4] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **[Met5]-Enkephalin, amide TFA** stock solutions, along with an overview of its signaling pathway and a typical experimental application.

## Physicochemical Properties and Solubility

**[Met5]-Enkephalin, amide TFA** is a white to off-white solid. The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.

Property	Value
Molecular Formula	C <sub>29</sub> H <sub>37</sub> F <sub>3</sub> N <sub>6</sub> O <sub>8</sub> S
Molecular Weight	686.7 g/mol
Appearance	White to off-white solid
Solubility in Water	Up to 100 mg/mL (145.62 mM)[1][2]
Solubility in other solvents	Soluble in organic solvents like DMSO and DMF. Ethanol may disrupt the peptide's conformation in aqueous solutions.[5][6]

## Protocol for Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of **[Met5]-Enkephalin, amide TFA** in sterile water.

Materials:

- **[Met5]-Enkephalin, amide TFA** (lyophilized powder)
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath

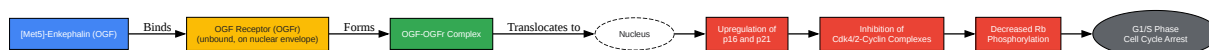
Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

- Calculation: Calculate the volume of sterile water required to achieve a 10 mM stock solution. For example, to prepare a 10 mM solution from 1 mg of the peptide (MW = 686.7 g/mol ):
  - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
  - $\text{Volume (L)} = (0.001 \text{ g} / 686.7 \text{ g/mol}) / 0.01 \text{ mol/L} = 0.0001456 \text{ L} = 145.6 \mu\text{L}$
- Reconstitution:
  - Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
  - Carefully add the calculated volume of sterile water to the vial.
  - Recap the vial and gently vortex for 10-15 seconds to mix.
- Ensuring Complete Dissolution:
  - Visually inspect the solution for any undissolved particles.
  - If particles are present, sonicate the solution in an ultrasonic bath for 5-10 minutes.[\[1\]](#)[\[2\]](#)  
Avoid excessive heating of the sample.
  - Alternatively, gentle warming to 37°C can aid in dissolution.[\[1\]](#)
- Sterilization (Optional but Recommended): For cell-based assays, it is recommended to sterilize the stock solution by filtering it through a 0.22  $\mu\text{m}$  syringe filter into a new sterile tube.[\[7\]](#)
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the peptide.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[2\]](#)[\[7\]](#)

# [Met5]-Enkephalin Signaling Pathway in Cell Proliferation

[Met5]-Enkephalin, as the Opioid Growth Factor (OGF), inhibits cell proliferation by interacting with the OGF receptor (OGFr). This interaction triggers a signaling cascade that ultimately leads to cell cycle arrest at the G1/S interface.



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Caption: OGF-OGFr signaling pathway leading to cell cycle arrest.

## Experimental Protocol: Cell Proliferation Assay (BrdU Incorporation)

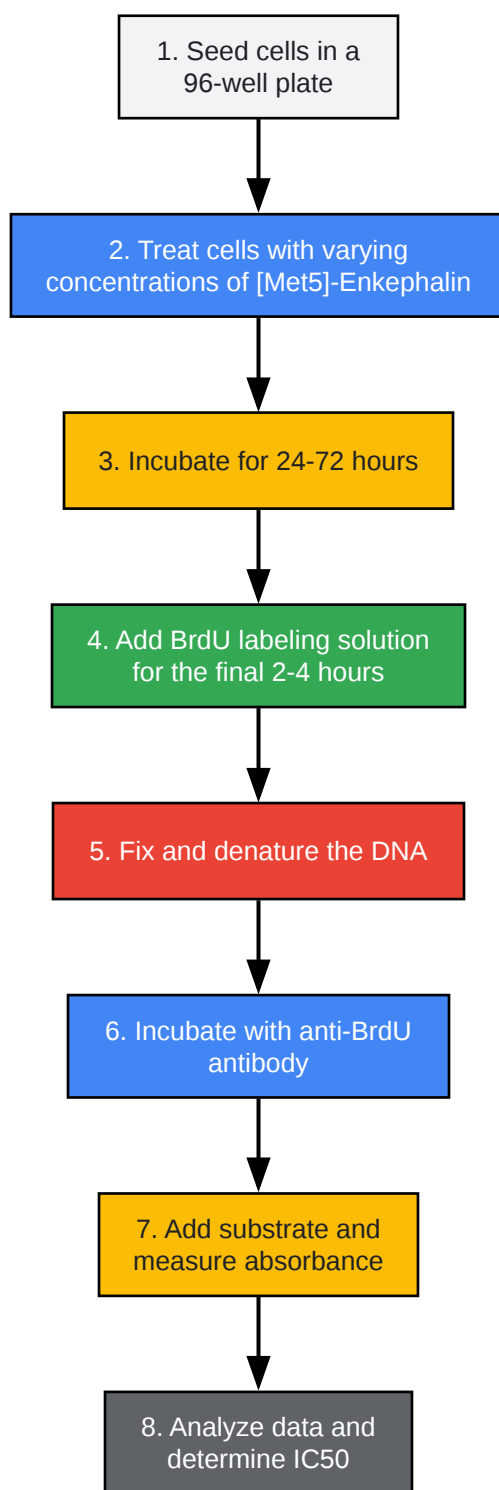
This protocol outlines a typical experiment to assess the effect of **[Met5]-Enkephalin, amide TFA** on the proliferation of a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., pancreatic, ovarian)[3][4]
- Complete cell culture medium
- **[Met5]-Enkephalin, amide TFA** stock solution (10 mM)
- 96-well cell culture plates
- BrdU (5-bromo-2'-deoxyuridine) labeling solution
- Fixing/denaturing solution
- Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)

- Substrate for the enzyme
- Plate reader

Experimental Workflow:



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Caption: Workflow for a BrdU-based cell proliferation assay.

Procedure:

- Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:
  - Prepare serial dilutions of the **[Met5]-Enkephalin, amide TFA** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M).
  - Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium without the peptide).
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for a period of 24 to 72 hours, depending on the cell line's doubling time.
- BrdU Labeling: For the final 2-4 hours of the incubation period, add the BrdU labeling solution to each well according to the manufacturer's instructions.
- Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cellular DNA as per the assay kit's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
- Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate for the recommended time.
- Washing and Substrate Addition: Wash the wells to remove any unbound antibody. Add the substrate solution and incubate until a color change is visible.
- Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. Calculate the percentage of

proliferation inhibition relative to the vehicle control and determine the IC50 value if applicable.

## Conclusion

The proper preparation of a **[Met5]-Enkephalin, amide TFA** stock solution is fundamental for its successful application in research. By following the detailed protocols and understanding the underlying signaling mechanisms, researchers can confidently investigate the role of this important endogenous peptide in cell proliferation and its potential as a therapeutic agent. Careful handling and storage are essential to maintain the integrity and activity of the peptide for reproducible and meaningful experimental outcomes.

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